

"2-Chloro-3-(methoxymethoxy)quinoline" potential biological activity

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Compound of Interest

Compound Name: 2-Chloro-3-
(methoxymethoxy)quinoline

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Technical Guide: 2-Chloro-3- (methoxymethoxy)quinoline

A Strategic Scaffold for Bioactive Quinoline Synthesis

Executive Summary

2-Chloro-3-(methoxymethoxy)quinoline is a specialized, high-value intermediate in medicinal chemistry, primarily utilized as a "masked" synthon for accessing 3-hydroxyquinoline-2-carboxylic acid derivatives and related 2,3-disubstituted quinolines. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the electrophilic C2-chlorine atom (susceptible to S_NAr) and the C3-methoxymethoxy (MOM) protected hydroxyl group (stable to base, labile to acid).

This guide details the compound's synthesis, reactivity profile, and critical role in developing antitumor depsipeptides (e.g., Thiocoraline analogs) and antimicrobial agents. It is designed for medicinal chemists seeking to exploit the 3-hydroxyquinoline pharmacophore while avoiding the oxidation/solubility issues associated with the free phenol.

Chemical Identity & Structural Analysis[1]

Property	Detail
Systematic Name	2-Chloro-3-(methoxymethoxy)quinoline
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂
Molecular Weight	223.66 g/mol
Key Functional Groups	2-Chloro (Electrophile), 3-MOM (Protected Phenol)
Reactivity Class	Heterocyclic Electrophile (S _N Ar active)
Primary Application	Precursor for 3-hydroxyquinoline-2-carboxylic acid; DNA-intercalating chromophores

Structural Logic: The methoxymethoxy (MOM) group at C3 is not merely a protecting group; it enforces lipophilicity, facilitating cell permeability during early-stage biological screening of derivatives before final deprotection. The 2-chloro substituent is highly activated by the quinoline nitrogen, allowing facile displacement by nucleophiles (amines, thiols, alkoxides) to install diversity elements at the C2 position.

Synthesis & Stability Profile

The synthesis of **2-Chloro-3-(methoxymethoxy)quinoline** typically proceeds from 3-hydroxyquinoline via a protection-activation sequence. This route avoids the harsh conditions often required for direct ring chlorination.

Synthesis Pathway (Graphviz Visualization)

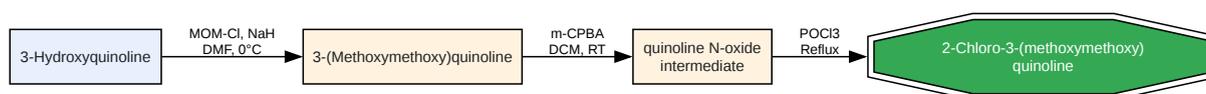


Figure 1: Synthetic route to 2-Chloro-3-(methoxymethoxy)quinoline.

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Stability Considerations

- **MOM Stability:** The MOM group is stable to basic conditions (e.g., LiOH, K₂CO₃) and nucleophiles, making it ideal for S_NAr reactions at C2. It is hydrolyzed by aqueous acids (HCl, TFA).
- **Thermal Stability:** The 2-chloro derivative is generally stable up to 100°C but should be stored under inert atmosphere to prevent slow hydrolysis of the chloride.

Potential Biological Activity & Pharmacological Applications[1][4][5][6]

While **2-Chloro-3-(methoxymethoxy)quinoline** is an intermediate, its "potential" activity is realized through its conversion into bioactive scaffolds.

A. Antitumor Activity (DNA Intercalation)

The core 3-hydroxyquinoline moiety is a known DNA bis-intercalator.

- **Mechanism:** The planar quinoline ring intercalates between DNA base pairs. The 3-hydroxyl group (revealed after MOM deprotection) and the quinoline nitrogen often participate in hydrogen bonding with DNA bases, stabilizing the complex.
- **Drug Context:** This scaffold is the chromophore found in Thiocoraline and BE-22179, potent antitumor depsipeptides. The 2-chloro intermediate allows the attachment of the peptide chain (via C2-substitution) before the final deprotection.

B. Antimicrobial & Antimalarial Potential

Substituted quinolines are privileged structures in infectious disease.[1]

- **Kinase Inhibition:** 2-amino-3-substituted quinolines (accessible via this intermediate) have shown activity against various kinases involved in parasitic growth.
- **S_NAr Diversification:** Displacement of the 2-Cl with diamines yields compounds similar to Chloroquine or Amodiaquine, but with the added 3-OH functionality which can alter solubility and resistance profiles.

SAR Map (Graphviz Visualization)

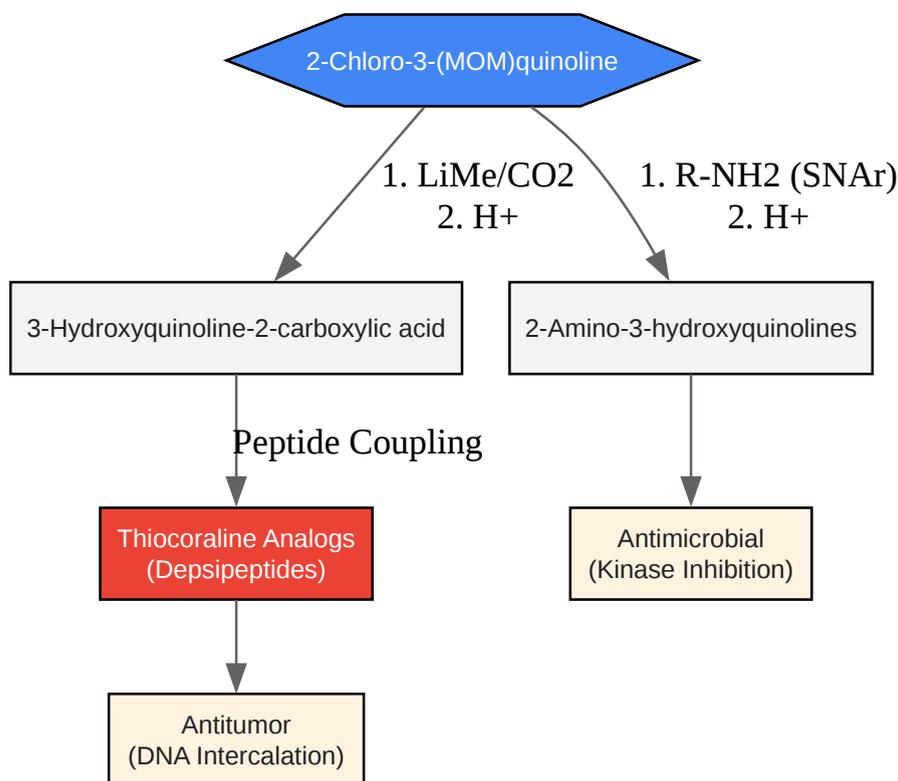


Figure 2: Divergent synthesis of bioactive classes from the 2-Cl-3-MOM scaffold.

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Experimental Protocols

Protocol A: Synthesis of **2-Chloro-3-(methoxymethoxy)quinoline**

Adapted from Riego et al. (2005) and related methodologies.

- MOM Protection:
 - Suspend NaH (1.2 eq, 60% dispersion) in dry DMF at 0°C.
 - Add 3-hydroxyquinoline (1.0 eq) portion-wise. Stir for 30 min.
 - Add chloromethyl methyl ether (MOM-Cl, 1.1 eq) dropwise. Caution: MOM-Cl is a carcinogen.
 - Stir at RT for 2h. Quench with water, extract with EtOAc. Yield: ~90%.

- N-Oxidation:
 - Dissolve 3-(MOM)quinoline in DCM.
 - Add m-CPBA (1.2 eq) at 0°C. Stir overnight at RT.
 - Wash with NaHCO₃. Isolate the N-oxide.
- Chlorination:
 - Dissolve the N-oxide in POCl₃ (excess, acts as solvent).
 - Reflux for 1-3 hours. Monitor by TLC.
 - Pour onto ice (carefully!). Neutralize with NH₄OH. Extract with DCM.
 - Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: General S_NAr Displacement at C2

For generating biological probes.

- Dissolve **2-chloro-3-(methoxymethoxy)quinoline** (1 mmol) in dry DMSO or DMF.
- Add the nucleophile (e.g., primary amine, 1.2 mmol) and a base (DIPEA or K₂CO₃, 2 mmol).
- Heat to 80-100°C for 4-12 hours.
- Workup: Dilute with water, extract with EtOAc.
- Deprotection (Optional): Treat the crude product with 3M HCl in MeOH at RT for 1h to remove the MOM group and reveal the 3-hydroxyl.

References

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Sources

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